molecular formula C8H11N3 B14001593 2-Pyridinal-dimethylhydrazone CAS No. 25976-67-4

2-Pyridinal-dimethylhydrazone

Cat. No.: B14001593
CAS No.: 25976-67-4
M. Wt: 149.19 g/mol
InChI Key: CIQSLFDEEDVBSA-UHFFFAOYSA-N
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Description

2-Pyridinal-dimethylhydrazone is a chemical compound that belongs to the class of hydrazones Hydrazones are a group of organic compounds characterized by the presence of the functional group R1R2C=NNH2 this compound is specifically derived from pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Pyridinal-dimethylhydrazone can be synthesized through the reaction of 2-pyridinecarboxaldehyde with dimethylhydrazine. The reaction typically involves the condensation of the aldehyde group of 2-pyridinecarboxaldehyde with the hydrazine group of dimethylhydrazine under acidic or basic conditions. The reaction can be represented as follows:

C5H4NCHO+(CH3)2NNH2C5H4NCH=N-N(CH3)2+H2O\text{C}_5\text{H}_4\text{NCHO} + \text{(CH}_3\text{)}_2\text{NNH}_2 \rightarrow \text{C}_5\text{H}_4\text{NCH=N-N(CH}_3\text{)}_2 + \text{H}_2\text{O} C5​H4​NCHO+(CH3​)2​NNH2​→C5​H4​NCH=N-N(CH3​)2​+H2​O

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinal-dimethylhydrazone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydrazone group can participate in substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Various reagents can be used depending on the desired substitution, including halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction may produce hydrazine derivatives.

Scientific Research Applications

2-Pyridinal-dimethylhydrazone has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of various chemical intermediates and as a stabilizer in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-Pyridinal-dimethylhydrazone involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which can influence its reactivity and biological activity. The hydrazone group can also participate in various biochemical reactions, contributing to its overall mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2-Pyridinecarboxaldehyde: A precursor in the synthesis of 2-Pyridinal-dimethylhydrazone.

    Dimethylhydrazine: Another precursor used in the synthesis.

    Pyridine: The parent compound from which this compound is derived.

Uniqueness

This compound is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it valuable in research and industrial applications.

Properties

CAS No.

25976-67-4

Molecular Formula

C8H11N3

Molecular Weight

149.19 g/mol

IUPAC Name

N-methyl-N-(pyridin-2-ylmethylideneamino)methanamine

InChI

InChI=1S/C8H11N3/c1-11(2)10-7-8-5-3-4-6-9-8/h3-7H,1-2H3

InChI Key

CIQSLFDEEDVBSA-UHFFFAOYSA-N

Canonical SMILES

CN(C)N=CC1=CC=CC=N1

Origin of Product

United States

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